2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide 2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide
Brand Name: Vulcanchem
CAS No.: 486993-05-9
VCID: VC21513017
InChI: InChI=1S/C21H19NO4/c1-2-25-20-12-15(13-23)10-11-19(20)26-14-21(24)22-18-9-5-7-16-6-3-4-8-17(16)18/h3-13H,2,14H2,1H3,(H,22,24)
SMILES: CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32
Molecular Formula: C21H19NO4
Molecular Weight: 349.4g/mol

2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide

CAS No.: 486993-05-9

Cat. No.: VC21513017

Molecular Formula: C21H19NO4

Molecular Weight: 349.4g/mol

* For research use only. Not for human or veterinary use.

2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide - 486993-05-9

Specification

CAS No. 486993-05-9
Molecular Formula C21H19NO4
Molecular Weight 349.4g/mol
IUPAC Name 2-(2-ethoxy-4-formylphenoxy)-N-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C21H19NO4/c1-2-25-20-12-15(13-23)10-11-19(20)26-14-21(24)22-18-9-5-7-16-6-3-4-8-17(16)18/h3-13H,2,14H2,1H3,(H,22,24)
Standard InChI Key WWDGSIGHERLNOQ-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32
Canonical SMILES CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32

Introduction

Structural Characterization

The compound 2-(2-ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide features a bifunctional backbone with three distinct pharmacophoric elements:

  • Aromatic core: A phenoxy group substituted at positions 2 (ethoxy) and 4 (formyl).

  • Acetamide linkage: A methylene (CH₂) group connecting the phenoxy moiety to an acetamide moiety.

  • Naphthyl group: A 1-naphthyl substituent attached to the acetamide nitrogen.

Key Structural Features

ComponentFunctional GroupPositionRole in Reactivity/Stability
Phenoxy ringEthoxy (-OCH₂CH₃)C2Electron-donating, stabilizes aromaticity
Phenoxy ringFormyl (-CHO)C4Electrophilic, site for nucleophilic attack
AcetamideAmide (-CONH-)C1Polar, hydrogen-bonding capacity
Naphthyl groupAromatic (1-naphthyl)N-Lipophilic, enhances membrane permeability

The molecular formula is C₂₀H₁₉NO₄, with a molecular weight of 341.37 g/mol (calculated from constituent atoms).

Synthesis and Preparation Methods

The synthesis of this compound likely involves multistep reactions to assemble its complex structure. Below is a proposed pathway based on analogous compounds:

Core Assembly Strategy

  • Phenoxy Intermediate Synthesis:

    • 2-Ethoxy-4-formylphenol may be synthesized via:

      • Ethoxylation: Friedel-Crafts alkylation of 4-formylphenol with ethyl bromide.

      • Formylation: Vilsmeier-Haack reaction on 2-ethoxyphenol.

  • Acetamide Formation:

    • 1-Naphthylamine reacts with acetyl chloride to form N-(1-naphthyl)acetamide.

    • Phenoxy-CH₂-Br (prepared via bromination of 2-ethoxy-4-formylphenol) undergoes nucleophilic substitution with the acetamide.

Key Reagents and Conditions

StepReagents/ConditionsYield Optimization Strategy
Phenoxy core synthesisPCl₅, DMF, 80°CUse anhydrous conditions to minimize hydrolysis
Acetamide formationAcetyl chloride, base (e.g., Et₃N)Low-temperature activation to prevent decomposition
Coupling reactionK₂CO₃, DMF, 60°CProlong reaction time for complete substitution

Physicochemical Properties

While direct experimental data for this compound is unavailable, analogous structures provide insights:

Solubility and Stability

PropertyAnalogue (Reference)Observed Behavior
Solubility in DMF2-(1-Naphthyl)acetamide Soluble (faint turbidity)
Melting PointN-(4-Ethoxy-2-nitrophenyl)acetamide ~182–186°C (similar acetamide derivatives)
Light SensitivityEthoxy-Phenyl Derivatives Degrades under UV light; store in dark

Reactivity Profile

The formyl group enables diverse transformations:

  • Condensation Reactions: Reacts with amines to form Schiff bases (e.g., forming imines with hydrazines).

  • Oxidation: Convertible to carboxylic acid via CrO₃/H₂SO₄.

  • Reduction: Catalytic hydrogenation yields CH₂OH (hydroxymethyl) group.

Functional Group Transformations

Formyl Group Reactivity

Reaction TypeReagents/ConditionsProductApplication Potential
Imine FormationAniline, ethanol, refluxSchiff base derivativesDrug intermediate synthesis
OxidationKMnO₄, acidic conditionsCarboxylic acidPolymer synthesis
ReductionNaBH₄, MeOHBenzyl alcohol derivativeProdrug modification

Acetamide Functionalization

Reaction TypeReagents/ConditionsProductNotes
HydrolysisHCl, reflux1-Naphthylamine + acetic acidReversible under acidic conditions
AmidationThionyl chloride, SOCl₂Acetyl chloride intermediateUseful for further coupling

Applications and Research Significance

Pharmaceutical Intermediates

  • Anticancer Agents: Analogous acetamide derivatives (e.g., TG100435 ) inhibit kinase activity, suggesting potential in targeted therapies.

  • Antimicrobial Agents: Ethoxy-phenyl compounds exhibit activity against Gram-positive bacteria .

Material Science

  • Polymer Chemistry: Formyl groups enable cross-linking in polymer matrices, enhancing thermal stability.

  • Coordination Chemistry: The acetamide nitrogen may act as a ligand for metal complexes.

Comparative Analysis with Analogues

CompoundKey FeaturesApplicationsLimitations
2-(2-Ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamideDual reactivity (formyl, acetamide)Drug design, polymer synthesisLimited solubility in aqueous media
N-(4-Ethoxy-2-nitrophenyl)acetamide Nitro group, acetamideMetabolic studies, nitro reductionToxicity concerns
2-(1-Naphthyl)acetamide Simple acetamide, naphthyl groupPrecursor for substituted acetamidesLess functional diversity

Research Gaps and Future Directions

  • Synthetic Optimization: Exploring microwave-assisted synthesis to improve yields.

  • Biological Profiling: Screening for cytotoxicity or kinase inhibition using in vitro models.

  • Stability Studies: Assessing degradation pathways under physiological conditions (e.g., pH, temperature).

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